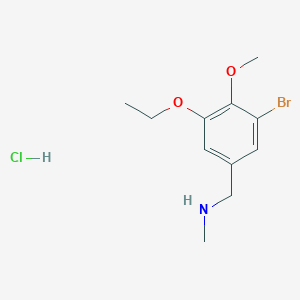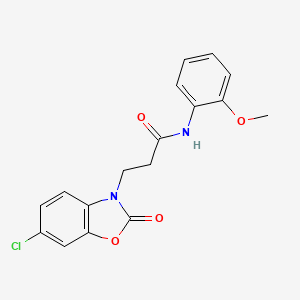![molecular formula C21H16N2O B5313261 N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline, also known as ABF, is a fluorescent molecule that has been extensively used in scientific research. ABF is a derivative of benzofuran and aniline, and its unique chemical structure makes it an ideal probe for studying biological processes.
Wirkmechanismus
The mechanism of action of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is based on its ability to fluoresce when excited by light of a specific wavelength. When N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is incorporated into a protein or other biological molecule, its fluorescence can be used to monitor changes in the conformation or activity of the molecule. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline can also be used to monitor changes in intracellular calcium levels, as its fluorescence is sensitive to changes in calcium concentration.
Biochemical and Physiological Effects
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also non-toxic and does not interfere with normal cellular processes. However, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline does have some limitations. Its fluorescence can be affected by changes in pH, temperature, and other environmental factors. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline. One area of research is the development of new derivatives of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline with improved stability and fluorescence properties. Another area of research is the use of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline in vivo to study biological processes in living organisms. Finally, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline could be used in the development of new diagnostic tools for detecting disease or monitoring treatment efficacy.
Synthesemethoden
The synthesis of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline involves the reaction of 3-formylbenzofuran and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has been extensively used in scientific research as a fluorescent probe for studying biological processes. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is particularly useful for studying protein-ligand interactions, as it can be easily incorporated into proteins without affecting their function. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has also been used to study enzyme kinetics and to monitor changes in intracellular calcium levels.
Eigenschaften
IUPAC Name |
N-phenyl-3-(phenyliminomethyl)-1-benzofuran-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)22-15-19-18-13-7-8-14-20(18)24-21(19)23-17-11-5-2-6-12-17/h1-15,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMKRYRTVWVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3O2)C=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)

![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)

![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)